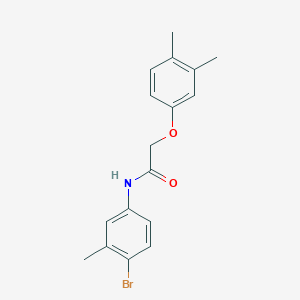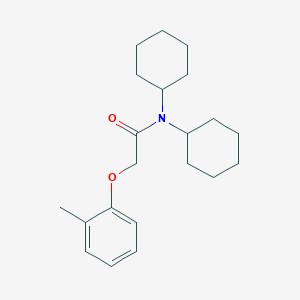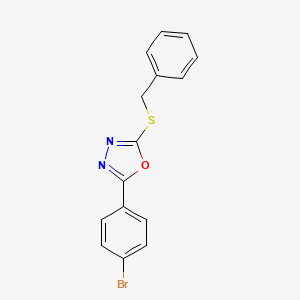
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as BRD-73954, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of small-molecule inhibitors and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of BRD-73954 involves the inhibition of bromodomain-containing proteins, specifically the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histone proteins. The inhibition of BET proteins by BRD-73954 leads to the suppression of the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BRD-73954 has been shown to have significant biochemical and physiological effects in various disease conditions. In cancer, it has been shown to inhibit the growth of cancer cells by suppressing the expression of genes that are involved in cell proliferation. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, it has been shown to improve cognitive function by regulating the expression of genes that are involved in synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of using BRD-73954 in lab experiments is its specificity towards BET proteins. It has been shown to selectively inhibit BET proteins without affecting other bromodomain-containing proteins. This specificity makes it an ideal tool for studying the role of BET proteins in various disease conditions. However, one of the limitations of using BRD-73954 in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on BRD-73954. One of the areas of interest is its potential use in combination therapy with other drugs for the treatment of cancer. It has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of more potent and selective BET inhibitors is an area of active research.
合成法
The synthesis of BRD-73954 involves a multistep process that begins with the reaction of 4-bromo-3-methylphenol with sodium hydride and methyl iodide to form 4-bromo-3-methylphenyl methyl ether. This compound is then reacted with 3,4-dimethylphenol in the presence of potassium carbonate to form the desired product, BRD-73954. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
BRD-73954 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene expression regulation. This inhibition leads to the suppression of the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, BRD-73954 has been explored as a potential treatment for cancer, inflammatory diseases, and neurological disorders.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-14-5-7-16(18)13(3)8-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYDONJCULCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)

![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)

![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)
![N-methyl-3-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5791276.png)

![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)

![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)